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Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of
phosphoinositide 3-kinase (PI3Kd). The PI3K/Akt/mTOR signaling pathway is a critical
regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a
hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kd, which is
predominantly expressed in hematopoietic cells, Amdizalisib offers a promising therapeutic
strategy for various hematological cancers, particularly B-cell ymphomas.[3] Preclinical studies
have demonstrated that Amdizalisib exhibits favorable pharmacokinetic properties and
significant anti-tumor activity in B-cell lymphoma models.[3][4]

These application notes provide a detailed overview of the administration protocols for
Amdizalisib in in vivo studies, based on available preclinical pharmacokinetic and efficacy
data. The included protocols and data are intended to serve as a comprehensive resource for
researchers designing and conducting in vivo experiments with Amdizalisib.
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Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of

Amdizalisib in Vari Animal Models

. Administr
Animal . Dose
ation Tmax (h) t1/2 (h)
Model (mgl/kg) (h*ng/mL)
Route
Intravenou
ICR Mice 2.5
s (IV)
Oral (PO) 10
Intravenou
SD Rats 5
s (V)
Oral (PO) 1
Oral (PO) 5
Oral (PO) 25
Beagle Intravenou
0.5
Dogs s (V)
Oral (PO) 0.5
Oral (PO) 3.5
Oral (PO) 25
Intravenou
Monkeys
s (V)
Oral (PO) 5

Data compiled from preclinical pharmacokinetic studies.[5] Specific Cmax, Tmax, AUC, and

t1/2 values were not consistently provided across all cited abstracts.

Experimental Protocols
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Protocol 1: Single-Dose Pharmacokinetic Study of
Amdizalisib

Objective: To determine the pharmacokinetic profile of Amdizalisib following a single
intravenous or oral administration in rodents.

Animal Models:

e Male ICR mice (26.8-31.2 g)[5]

o Male and female Sprague-Dawley (SD) rats (173—-217 g)[5]
Materials:

e Amdizalisib

e Vehicle for IV administration (e.g., saline, 5% dextrose)

e Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)
o Gavage needles

e Syringes and needles for IV injection

» Blood collection tubes (containing anticoagulant, e.g., EDTA)
o Centrifuge

e LC-MS/MS system for bioanalysis[6]

Procedure:

e Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to
the experiment.

o Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free
access to water.[5]
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e Dosing:
o Intravenous (IV) Administration:

» Administer Amdizalisib intravenously at the desired dose (e.g., 2.5 mg/kg for mice, 5
mg/kg for rats).[5]

o Oral (PO) Administration:

» Administer Amdizalisib orally via gavage at the desired dose (e.g., 10 mg/kg for mice;
1, 5, or 25 mg/kg for rats).[5]

e Blood Sampling:

o Collect blood samples at predetermined time points. For example: pre-dose (0), 5, 15, 30
minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]

o Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein).
e Plasma Preparation:
o Immediately place blood samples on ice.

o Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the
plasma.[5]

o Store plasma samples at -80°C until analysis.
o Bioanalysis:

o Determine the concentration of Amdizalisib in plasma samples using a validated LC-
MS/MS method.[6]

¢ Pharmacokinetic Analysis:

o Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate
software.
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Protocol 2: In Vivo Efficacy Study of Amdizalisib in a B-
Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Amdizalisib in a human B-cell ymphoma
xenograft mouse model.

Animal Model:

e Immunocompromised mice (e.g., NOD/SCID or NSG mice) are suitable for establishing
xenografts.

Cell Line:

e A human B-cell ymphoma cell line (e.g., SU-DHL-4, Pfeiffer, or TMD8, which have shown
sensitivity to PI3Kd inhibitors).[7]

Materials:

o Amdizalisib

¢ Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
e B-cell ymphoma cells

o Matrigel (optional, for subcutaneous injection)

o Syringes and needles for cell injection

o Gavage needles

» Calipers for tumor measurement

Procedure:

e Cell Culture: Culture the selected B-cell lymphoma cell line under standard conditions.

e Tumor Implantation:
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o Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free
medium), optionally mixed with Matrigel.

o Subcutaneously inject the cell suspension (e.g., 5 x 1076 cells) into the flank of each
mouse.[8]

e Tumor Growth Monitoring:
o Monitor the mice regularly for tumor formation.

o Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm3),
randomize the mice into treatment and control groups.[8]

e Treatment Administration:

o Administer Amdizalisib orally once daily (QD) at the desired dose(s). A dose as low as
0.1 mg/kg has shown pharmacodynamic effects in rats.[4] Efficacy studies with other
PI3Kd inhibitors have used doses in the range of 25-50 mg/kg.[3][9]

o Administer the vehicle to the control group following the same schedule.
o Continue treatment for a specified period (e.g., 21-28 days).
o Efficacy Assessment:

o Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor
volume can be calculated using the formula: (Length x Width2) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, histopathology, biomarker analysis).

o Data Analysis:

o Compare the tumor growth between the Amdizalisib-treated groups and the vehicle
control group.
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o Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the
significance of the observed differences.

Visualization

Amdizalisib Mechanism of Action: Inhibition of the
PI3K/Akt Sighaling Pathway
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Caption: Amdizalisib inhibits the PI3Kd signaling pathway.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a xenograft efficacy study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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